

Toxicological Profile of 2,3-Dichloroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2,3-Dichloroaniline

Cat. No.: B127971

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Abstract

This technical guide provides a comprehensive toxicological profile of **2,3-dichloroaniline** (2,3-DCA), an organic compound used as an intermediate in the synthesis of various products, including dyes and pesticides.[1] This document summarizes available data on its acute, sub-chronic, and chronic toxicity, as well as its genotoxic, carcinogenic, and reproductive and developmental effects. Detailed experimental protocols for key toxicological assays are provided, and relevant biological pathways are visualized. The information presented is intended to support researchers, scientists, and drug development professionals in evaluating the safety profile of 2,3-DCA and its derivatives.

Chemical and Physical Properties

2,3-Dichloroaniline is a colorless oil that may appear colored in commercial samples.[2] It is produced by the hydrogenation of 2,3-dichloronitrobenzene.[2]

Property	Value	Reference
Chemical Formula	C ₆ H ₅ Cl ₂ N	[2]
Molar Mass	162.02 g/mol	
Appearance	Colorless oil/crystals	[2]
Melting Point	24 °C	[2]
Boiling Point	252 °C	[2]
Density	1.383 g/cm ³	[2]
log P (octanol/water)	2.78	[2]
Refractive Index (n _D ²⁰)	1.597	

Toxicological Profile

Acute Toxicity

2,3-Dichloroaniline exhibits toxicity through oral, dermal, and inhalation routes of exposure. The primary acute effect of dichloroanilines is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.

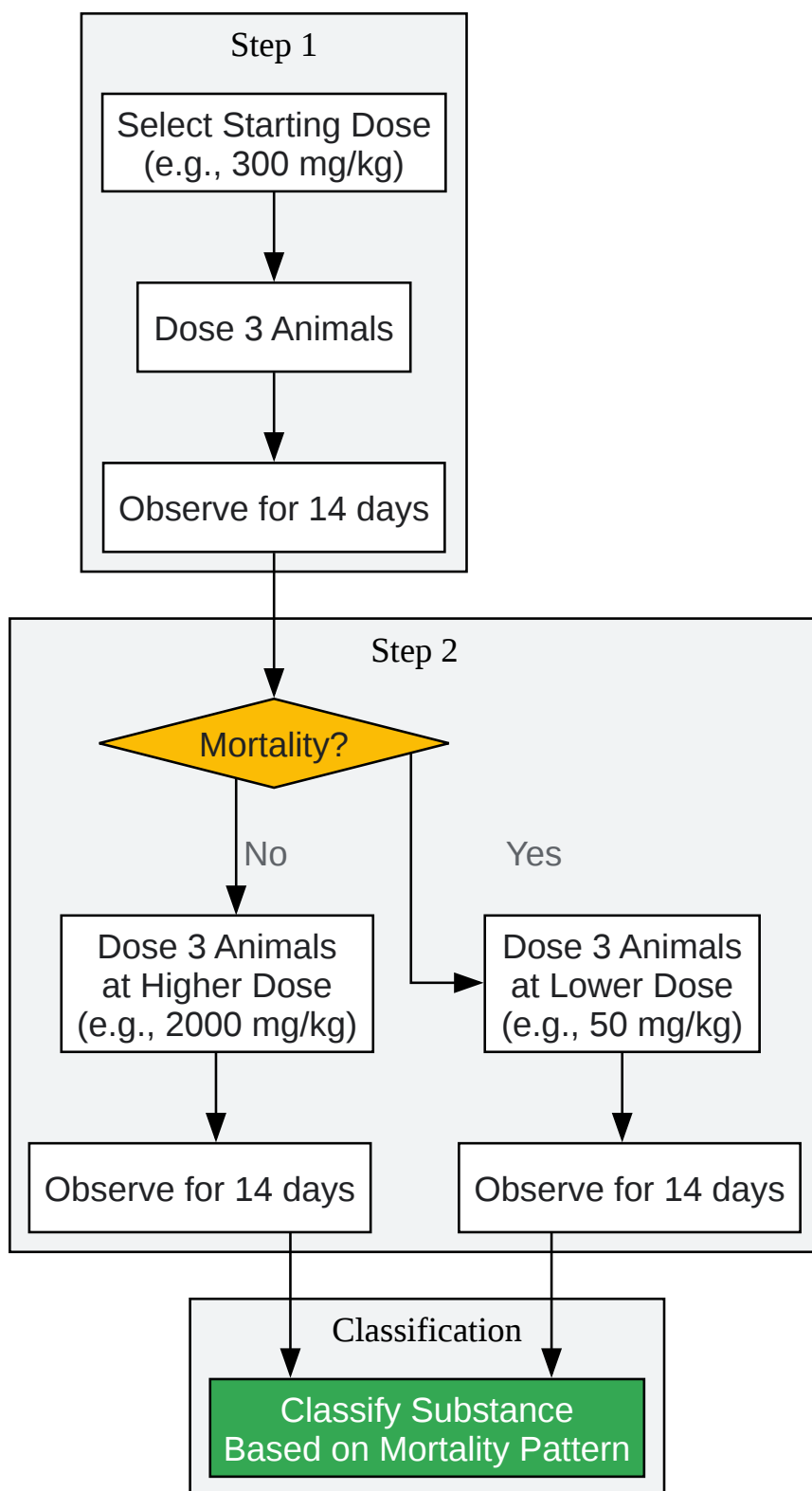
Route	Species	Test	Value	Reference
Oral	Rat (male)	LD ₅₀	934 mg/kg bw	[3]
Oral	Rat (female)	LD ₅₀	>1000 mg/kg bw	[3]
Dermal	Rabbit	LD ₅₀	631 < LD ₅₀ < 1,000 mg/kg bw (for 3,4-DCA)	[3]
Inhalation	Rat	LC ₅₀ (4h)	> 8,047 mg/m ³	

Experimental Protocol: Acute Oral Toxicity (OECD TG 423 - Acute Toxic Class Method)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.

- **Animal Selection:** Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
- **Housing and Feeding:** Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and drinking water are provided ad libitum.
- **Dose Administration:** The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The substance is typically dissolved or suspended in an appropriate vehicle (e.g., water, corn oil).
- **Dose Levels:** A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight). The starting dose is chosen based on available information about the substance's toxicity.
- **Procedure:**
 - **Step 1:** Three animals are dosed at the selected starting dose.
 - **Observation:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
 - **Subsequent Steps:** If mortality occurs, the next step involves dosing three animals at a lower fixed dose level. If no mortality occurs, the next step involves dosing three animals at a higher fixed dose level. This process continues until the criteria for classification are met.
- **Endpoints:** The primary endpoint is mortality. Other observations include changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic and central nervous system, and somatomotor activity and behavior patterns.

Experimental Workflow for Acute Oral Toxicity (OECD TG 423)



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Caption: Workflow for the Acute Toxic Class Method (OECD TG 423).

Skin and Eye Irritation and Sensitization

2,3-Dichloroaniline is reported to be irritating to the skin.^[3] Dichloroanilines, as a class, are also considered to be potential eye irritants and skin sensitizers.

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD TG 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin.

- **Animal Selection:** Albino rabbits are typically used.
- **Test Area Preparation:** The fur on the dorsal area of the trunk is clipped 24 hours before the test.
- **Application of Test Substance:** A small area (approximately 6 cm²) of skin is treated with 0.5 mL (for liquids) or 0.5 g (for solids or semi-solids) of the test substance, which is held in place with a gauze patch and non-irritating tape.
- **Exposure Duration:** The exposure period is typically 4 hours.
- **Observation:** After removal of the patch, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- **Scoring:** The severity of erythema and edema is scored on a scale of 0 to 4. The mean scores for each observation time are calculated.
- **Classification:** The substance is classified as an irritant based on the mean scores for erythema and edema.

Genotoxicity

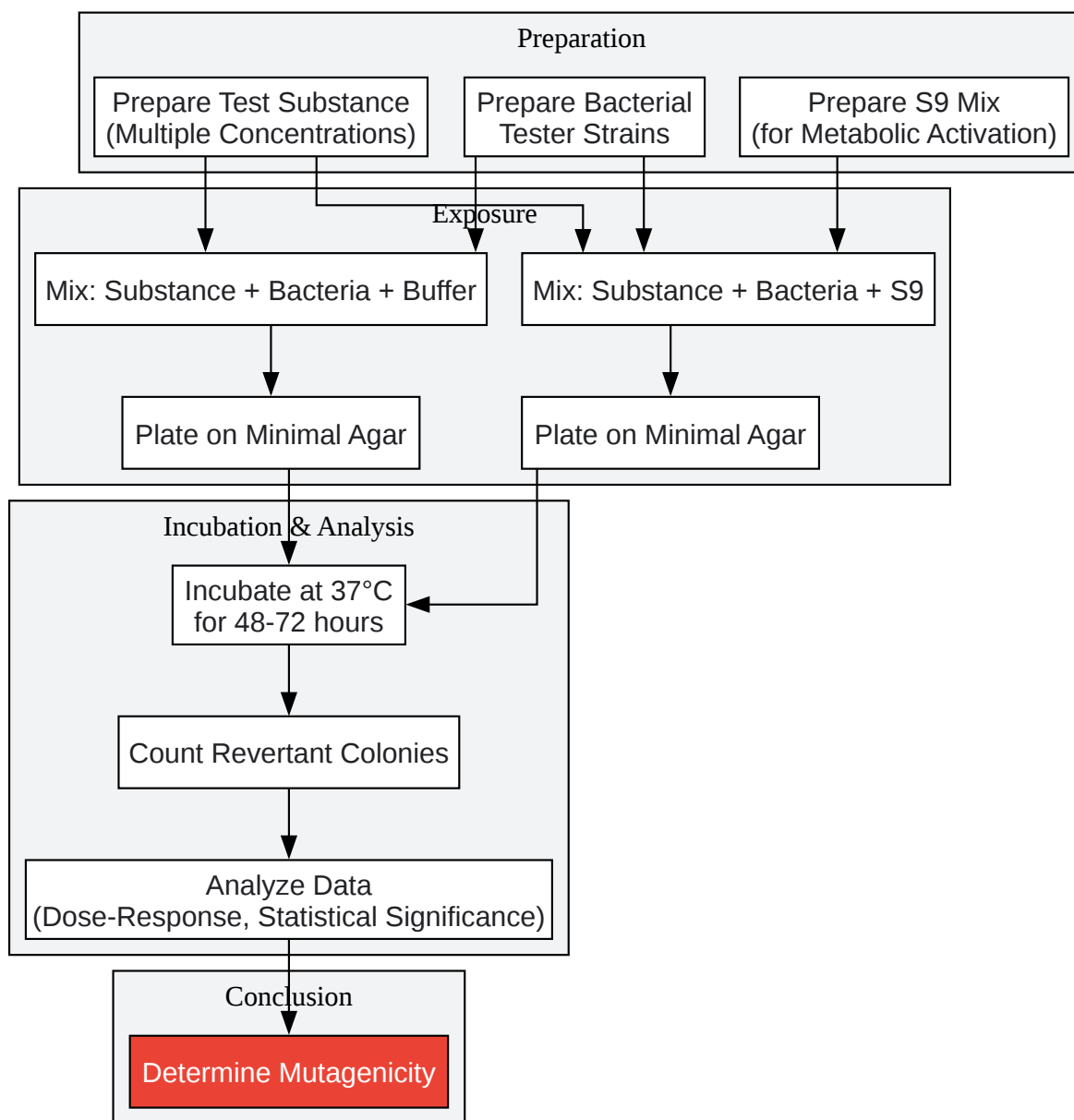
Data on the genotoxicity of **2,3-dichloroaniline** is limited. However, related compounds have shown mixed results in genotoxicity assays. For instance, 3,4-dichloroaniline was weakly positive in a sister chromatid exchange (SCE) test with human lymphocytes in the presence of metabolic activation.^[3]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

This test uses amino-acid requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.

- **Tester Strains:** At least five strains are used, typically including *S. typhimurium* TA98, TA100, TA1535, TA1537, and *E. coli* WP2 *uvrA* or WP2 *uvrA* (pKM101).
- **Metabolic Activation:** The test is performed with and without an exogenous metabolic activation system (S9 mix), which is a post-mitochondrial fraction of liver homogenate from rats pre-treated with an enzyme-inducing agent.
- **Test Procedure (Plate Incorporation Method):**
 - The test substance, bacterial tester strain, and S9 mix (or buffer for tests without metabolic activation) are mixed with molten top agar.
 - The mixture is poured onto a minimal glucose agar plate.
 - The plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
- **Evaluation:** A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one of the test points.

Logical Flow of a Bacterial Reverse Mutation (Ames) Test



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Caption: Workflow for a typical Ames test.

Reproductive and Developmental Toxicity

There is limited data available for the reproductive and developmental toxicity of **2,3-dichloroaniline**.^[3] Studies on the related compound, 3,4-dichloroaniline, in rats showed maternal toxicity (reduced food consumption and body weight gain) at doses of 25 and 125 mg/kg bw/day.^[3] At the highest dose, a slight, non-significant increase in resorptions was observed, suggesting borderline developmental toxicity.^[3] No data is available to assess the reproductive toxicity of **2,3-dichloroaniline**.^[3]

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD TG 416)

This study is designed to evaluate the effects of a substance on male and female reproductive performance and on the offspring.

- Animal Selection: Young, healthy, sexually mature rats are used.
- Dose Administration: The test substance is administered continuously in the diet, drinking water, or by gavage to both males and females for two generations. At least three dose levels and a control group are used.
- Mating:
 - P Generation: After a pre-mating dosing period, animals are paired for mating. Dosing continues throughout mating, gestation, and lactation.
 - F1 Generation: Offspring from the P generation are selected to become the F1 parents and are dosed with the test substance from weaning through maturity, mating, gestation, and lactation to produce the F2 generation.
- Endpoints:
 - Parental Animals: Clinical observations, body weight, food consumption, estrous cycles, sperm parameters, mating and fertility indices, gestation length, and histopathology of reproductive organs.
 - Offspring: Viability, sex ratio, body weight, clinical observations, and developmental landmarks.

- Evaluation: The study provides information on fertility, pregnancy outcomes, and offspring development, allowing for the determination of a No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and developmental toxicity.

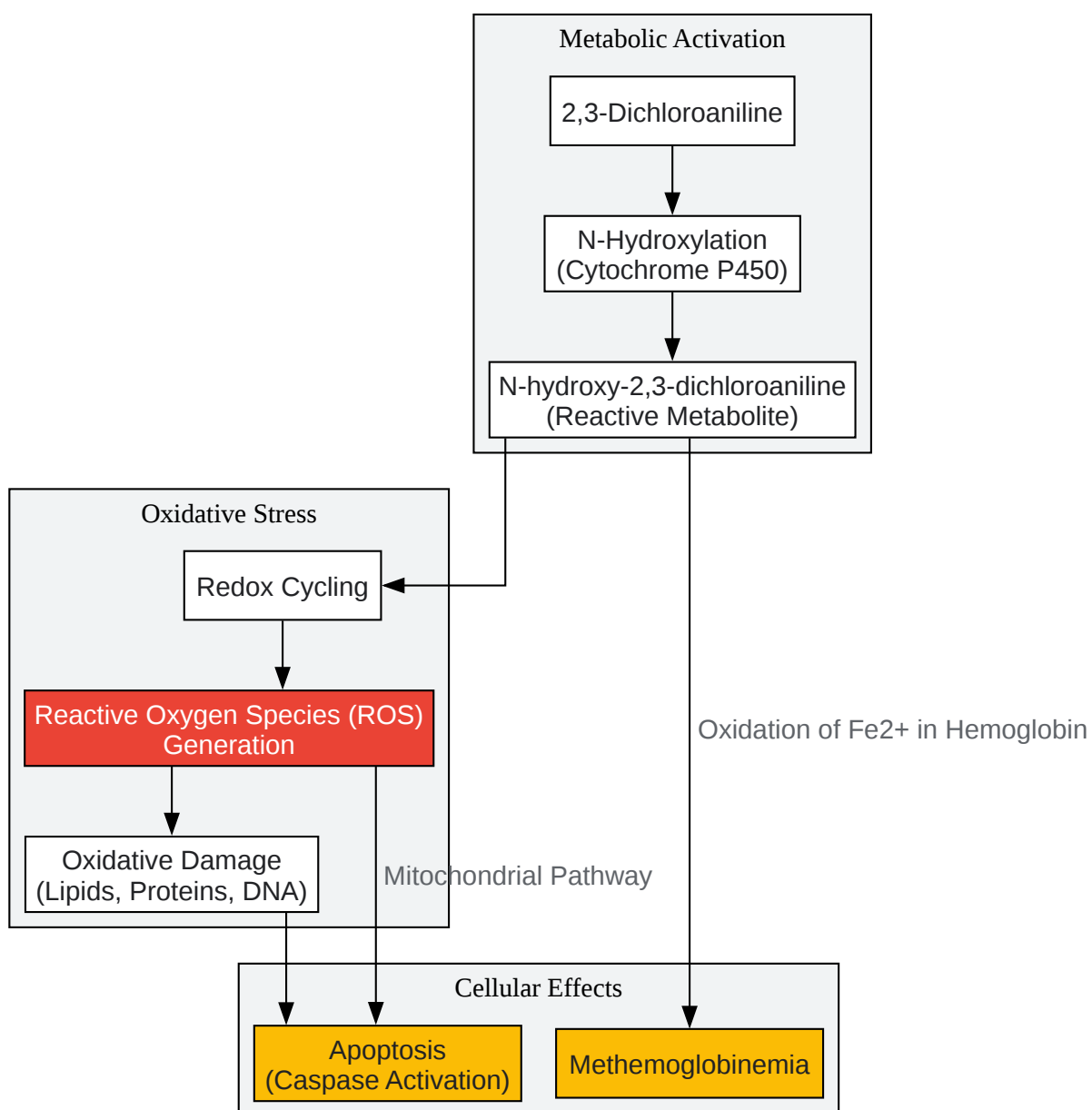
Chronic Toxicity and Carcinogenicity

No long-term carcinogenicity bioassays specifically for **2,3-dichloroaniline** were identified in the reviewed literature. The National Toxicology Program (NTP) conducts such studies on various chemicals, but a report for **2,3-dichloroaniline** was not found.^[4] However, some other chlorinated anilines have been shown to be carcinogenic in animal studies.

Mechanism of Action

The primary mechanism of acute toxicity for anilines, including dichloroanilines, is the induction of methemoglobinemia. This occurs through the metabolic activation of the aniline group.

Proposed Signaling Pathway for **2,3-Dichloroaniline**-Induced Toxicity



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Caption: Proposed mechanism of 2,3-DCA toxicity.

Metabolism of **2,3-dichloroaniline** is expected to occur primarily in the liver via cytochrome P450 enzymes. The initial step is likely N-hydroxylation to form N-hydroxy-**2,3-dichloroaniline**, a reactive metabolite. This metabolite can then undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. Oxidative stress can damage cellular components and trigger apoptosis (programmed cell death) through the activation of caspases. The N-hydroxy metabolite is also responsible for oxidizing the ferrous iron (Fe^{2+}) in hemoglobin to ferric iron (Fe^{3+}), resulting in the formation of methemoglobin, which is unable to bind and transport oxygen effectively.

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

Limited specific data on the toxicokinetics of **2,3-dichloroaniline** are available. However, based on data for other dichloroanilines, it is expected to be absorbed through the skin, and following oral administration, it is likely to be rapidly absorbed, distributed, and excreted.[3] For example, after oral administration of 3,4-dichloroaniline to rats, approximately 81% of the radioactivity was excreted in the urine and 26% in the feces within 24 hours.[3]

Metabolism is expected to involve hydroxylation of the aromatic ring and N-acetylation, in addition to the N-hydroxylation pathway mentioned previously.[3]

Conclusion

2,3-Dichloroaniline exhibits moderate acute toxicity and is a skin irritant. The primary mechanism of acute toxicity is methemoglobinemia, driven by metabolic activation. Data on its genotoxicity, reproductive and developmental toxicity, and carcinogenicity are limited, and further studies are needed for a complete risk assessment. The information provided in this guide, including the detailed experimental protocols, serves as a valuable resource for researchers and professionals involved in the safety evaluation of this compound and its derivatives.

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